ZINC phosphate hydrate

Vue d'ensemble

Description

Zinc phosphate hydrate is a technical product used in dentistry. It is commonly used for luting permanent metal restorations and as a base for dental restorations . It is also a corrosion inhibiting pigment suitable for a wide range of applications .

Synthesis Analysis

Zinc phosphate hydrate can be synthesized by hydrothermal crystallization from aqueous solution at 20°C and 90°C . Another method involves the reaction of zinc with phosphoric acid . It can also be electrodeposited on different substrates .Molecular Structure Analysis

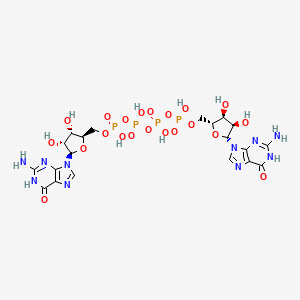

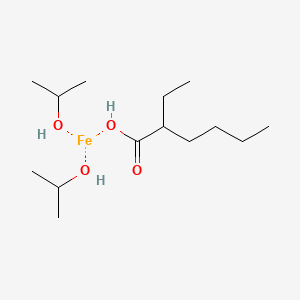

The crystal structures of these polymorphic forms of zinc phosphate Zn3(PO4)2·4H2O have been resolved. The main difference between the two α and β forms is caused by the difference in orientation of one of the water molecules in the ZnO6 octahedral network .Chemical Reactions Analysis

The kinetics of dehydration of the two forms of zinc phosphate hydrate was studied and their corresponding transition temperature determined . The initial product formed is a soluble acidic zinc phosphate, that rapidly undergoes further reaction, resulting in steadily decreasing solubility .Physical And Chemical Properties Analysis

Zinc phosphate appears as a white, odorless, and tasteless powder. It’s slightly soluble in water and completely insoluble in alcohol . It is a relatively stable compound, showing resistance to heat and most common chemical reactions .Applications De Recherche Scientifique

- Electrodeposited thin films of Zn₃(PO₄)₂·4H₂O have been studied for their electrocatalytic properties. These films, deposited on substrates like fluorine-doped tin oxide (FTO), stainless steel, and titanium, exhibit promising performance in the degradation of organic pollutants such as rhodamine B (RhB) . The electrocatalytic activity of Zn₃(PO₄)₂·4H₂O makes it relevant for wastewater treatment and environmental remediation.

- Zn₃(PO₄)₂·4H₂O nanoparticles (ZnPNPs) have been explored as anticorrosion pigments. Their use in coatings helps protect high-strength steel rods by enhancing corrosion resistance . The formation of a protective layer prevents metal degradation due to exposure to harsh environments.

- Researchers have investigated Zn₃(PO₄)₂·4H₂O nanoparticles as potential drug carriers. Their biocompatibility and ability to encapsulate therapeutic agents make them suitable for targeted drug delivery . The controlled release of drugs from these nanoparticles can improve treatment efficacy.

- Zn₃(PO₄)₂·4H₂O nanoparticles exhibit antibacterial properties. They can inhibit bacterial growth and may find applications in wound healing and medical devices . Additionally, their potential as anticancer agents is being explored, although further research is needed in this area.

- Zn₃(PO₄)₂·4H₂O has been investigated as a support material for enzymes and biocatalysts. Its porous structure and surface properties make it suitable for immobilizing enzymes, facilitating catalytic reactions in biotechnology and biosensing .

- Zn₃(PO₄)₂·4H₂O nanoparticles have shown promise in bone tissue engineering. Their bioactivity and ability to promote osteoblast proliferation make them valuable for bone regeneration and repair . The release of zinc ions from the material contributes to bone growth and healing.

Electrocatalysis and Water Treatment

Anticorrosion Pigment

Drug Delivery Systems

Antibacterial and Anticancer Agents

Biocatalyst Support

Bone Tissue Regeneration

Mécanisme D'action

Target of Action

Zinc phosphate hydrate, also known as hopeite, is primarily used in electrocatalytic applications . It is electrodeposited on various substrates such as fluorine-doped tin oxide (FTO) on glass, stainless steel, and titanium . The primary targets of zinc phosphate hydrate are these substrates, where it forms a coating that can interact with other substances.

Mode of Action

Zinc phosphate hydrate interacts with its targets through a process called electrodeposition . This involves the deposition of the material onto the substrate in a chronoamperometric mode . The resulting films of zinc phosphate hydrate are characterized by X-ray diffraction, scanning electron microscopy, Raman spectroscopy, and electrochemical cyclic voltammetry .

Biochemical Pathways

It is involved in the function of several zinc transporters, which are essential for maintaining zinc homeostasis and metabolism . .

Pharmacokinetics

Its deposition on various substrates suggests that it may have unique distribution characteristics depending on the substrate and the environmental conditions .

Result of Action

The primary result of zinc phosphate hydrate’s action is the formation of a coating on the substrate. This coating has been shown to have electrocatalytic properties, making it useful in applications such as the degradation of organic pollutants like rhodamine B (RhB) . The best degradation was observed on the FTO substrate .

Action Environment

The action of zinc phosphate hydrate can be influenced by various environmental factors. For instance, the nature of the substrate and the concentrations of the starting precursors can affect the properties of the electrodeposited films . Additionally, the temperature at which the zinc phosphate hydrate is synthesized can result in different forms of the compound, each with unique properties .

Safety and Hazards

Orientations Futures

Zinc phosphate nanoparticles have been explored by researchers in many important applications, such as anticorrosion pigment, drug delivery, antibacterial as well as anticancer agents, biocatalyst, lubricant additives, regeneration of bone tissues and removal of toxic metal from the environmental samples . Therefore, obtaining bio-nanoparticles with excellent properties and expanding applications in photovoltaic cells, hydrogen production, medicine, marine corrosion and protection, agriculture, and other fields deserve further investigation .

Propriétés

IUPAC Name |

trizinc;diphosphate;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2H3O4P.H2O.3Zn/c2*1-5(2,3)4;;;;/h2*(H3,1,2,3,4);1H2;;;/q;;;3*+2/p-6 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPTWCNIDKQZDFF-UHFFFAOYSA-H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

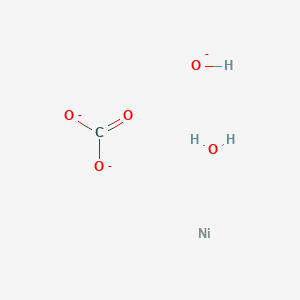

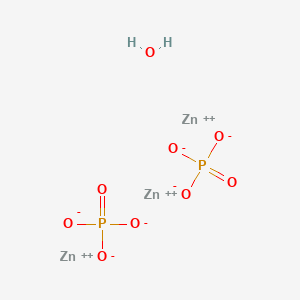

O.[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Zn+2].[Zn+2].[Zn+2] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2O9P2Zn3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ZINC phosphate hydrate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(NZ,1Z)-4-chloro-N-[chloro-(4-chlorophenyl)methylidene]benzenecarbohydrazonoyl chloride](/img/structure/B3182959.png)